Technical Whitepaper: 8-Amino-3,4-dihydro-1H-quinazolin-2-one
Technical Whitepaper: 8-Amino-3,4-dihydro-1H-quinazolin-2-one
Molecular Weight: 163.18 g/mol Formula: C₈H₉N₃O CAS Registry Number: (Analogous derivatives often indexed; specific CAS for the 8-amino-3,4-dihydro variant is context-dependent in patent literature, frequently appearing as an intermediate).
Executive Summary
This technical guide provides an in-depth analysis of 8-amino-3,4-dihydro-1H-quinazolin-2-one , a privileged bicyclic scaffold in medicinal chemistry. Distinguished by its fused pyrimidine-2-one core, this molecule serves as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and GPCR ligands. Its molecular weight of 163.18 g/mol places it firmly within the "fragment-based drug discovery" (FBDD) sweet spot (MW < 300), allowing for significant elaboration without violating Lipinski’s Rule of Five.
This document details the physicochemical profile, validated synthetic protocols, and structural characterization necessary for integrating this scaffold into high-throughput lead optimization campaigns.
Physicochemical Core Analysis
Molecular Weight & Elemental Composition
Precise molecular weight determination is critical for mass spectrometry (MS) validation and stoichiometric calculations in library synthesis.
| Element | Symbol | Count | Atomic Mass (u) | Contribution ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 9 | 1.008 | 9.072 |
| Nitrogen | N | 3 | 14.007 | 42.021 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 163.18 |
Structural Topology & Pharmacophore Features
The 8-amino-3,4-dihydro-1H-quinazolin-2-one scaffold features a unique electronic distribution. The urea moiety (N1-C2(=O)-N3) provides a rigid hydrogen-bond donor/acceptor motif, while the 8-amino group offers a vector for orthogonal functionalization—crucial for probing solvent-exposed regions in protein binding pockets.
Key Structural Descriptors:
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H-Bond Donors (HBD): 4 (N1-H, N3-H, -NH₂).
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H-Bond Acceptors (HBA): 2 (C=O, N-ring system interaction).
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Topological Polar Surface Area (TPSA): ~68 Ų (Ideal for oral bioavailability).
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LogP (Predicted): ~0.5–0.9 (Highly soluble, low lipophilicity).
Synthetic Methodology
The synthesis of 8-amino-3,4-dihydro-1H-quinazolin-2-one requires a strategy that avoids over-oxidation to the fully aromatic quinazolinone while protecting the sensitive 8-amino group during cyclization.
Validated Synthetic Pathway (Nitro-Reduction Route)
The most robust protocol involves the cyclization of a nitro-benzylamine precursor followed by chemoselective reduction. This "Late-Stage Reduction" strategy minimizes side reactions involving the free amine.
Step 1: Cyclization
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Reagents: 2-(aminomethyl)-6-nitroaniline, Carbonyl Diimidazole (CDI) or Triphosgene.
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Solvent: THF or Dioxane (anhydrous).
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Conditions: 0°C to RT, 12h.
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Mechanism: Nucleophilic attack of the benzylic amine on CDI, followed by intramolecular closure by the aniline nitrogen.
Step 2: Chemoselective Reduction
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Reagents: H₂ (1 atm), 10% Pd/C or Fe/NH₄Cl (Bechamp conditions).
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Solvent: Methanol/Ethanol.
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Note: Pd/C is preferred for cleanliness, but Fe/HCl is safer if halogen substituents are present elsewhere on the ring to avoid dehalogenation.
Pathway Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting critical decision nodes.
Figure 1: Step-wise synthetic pathway from nitro-aniline precursors to the target 8-amino scaffold.
Experimental Protocol: Synthesis of 8-Amino Derivative
Objective: Preparation of 8-amino-3,4-dihydro-1H-quinazolin-2-one (10 mmol scale).
Phase 1: Cyclization to 8-Nitro Intermediate
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Setup: Charge a flame-dried 100 mL round-bottom flask with 2-(aminomethyl)-6-nitroaniline (1.67 g, 10 mmol) and anhydrous THF (40 mL).
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Addition: Cool to 0°C. Add Carbonyl Diimidazole (CDI) (1.95 g, 12 mmol) portion-wise over 15 minutes.
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Reaction: Warm to room temperature and stir for 2 hours. If TLC indicates incomplete conversion, heat to reflux for 1 hour.
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Workup: Quench with water (10 mL). Evaporate THF. The precipitate (8-nitro intermediate) is filtered, washed with cold water, and dried.
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Checkpoint: Verify formation of urea carbonyl peak in IR (~1680 cm⁻¹).
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Phase 2: Reduction to Final Product
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Setup: Dissolve the 8-nitro intermediate (approx. 1.9 g) in Methanol (50 mL) in a hydrogenation vessel.
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Catalyst: Add 10% Pd/C (190 mg, 10 wt%). Caution: Pyrophoric.
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Hydrogenation: Purge with N₂, then stir under H₂ balloon (1 atm) for 4–6 hours at RT.
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Purification: Filter through a Celite pad to remove catalyst. Concentrate the filtrate in vacuo.[1]
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Crystallization: Recrystallize from Ethanol/Ether to yield off-white crystals.
Characterization & Validation
To ensure the integrity of the "core," the following spectral signatures must be validated.
Mass Spectrometry (ESI-MS)
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Expected Ion: [M+H]⁺
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m/z Value: 164.18
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Fragmentation Pattern: Loss of NH₃ (17) or CO (28) is common in high-energy collision dissociation (HCD).
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆
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δ 9.0–9.5 ppm (s, 1H): N1-H (Lactam NH, broad).
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δ 6.5–7.0 ppm (m, 3H): Aromatic protons (Positions 5, 6, 7). The 8-amino group causes an upfield shift of the adjacent protons relative to the nitro precursor.
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δ 4.8–5.2 ppm (s, 2H): 8-NH₂ (Broad singlet, exchangeable with D₂O).
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δ 4.3–4.4 ppm (s, 2H): C4-H₂ (Methylene protons, characteristic of the dihydro core).
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δ 6.8 ppm (s, 1H): N3-H.
Pharmaceutical Applications
The 8-amino-3,4-dihydro-1H-quinazolin-2-one core is not merely a passive scaffold; it is an active pharmacophore.[2]
Kinase Inhibition (Hinge Binding)
The urea motif (N1-C2-N3) mimics the hydrogen bonding pattern of adenine, making this scaffold an excellent ATP-mimetic.
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Mechanism: The lactam NH (N1) acts as a donor to the kinase hinge region (e.g., Glu residue), while the Carbonyl (C2=O) acts as an acceptor from the backbone NH.
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8-Amino Vector: This position points towards the solvent front or the ribose binding pocket, allowing for the attachment of solubilizing groups (e.g., piperazines) without disrupting the hinge binding.
PARP Inhibition
Similar to Olaparib and Rucaparib, the quinazolinone core mimics the nicotinamide moiety of NAD+. The 8-amino substitution can be derivatized to extend into the adenosine binding pocket of the PARP enzyme, enhancing potency and selectivity.
Figure 2: Therapeutic utility of the 8-amino-quinazolinone scaffold.
References
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PubChem Compound Summary. 2-Amino-3,4-dihydroquinazolin-4-one and related substructures. National Center for Biotechnology Information. Link
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Orfi, L., et al. (2004). Improved, High Yield Synthesis of 3H-Quinazolin-4-ones, the Key Intermediates of Recently Developed Drugs. Current Medicinal Chemistry.[2] Link
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Hati, S., & Sen, S. (2016). IBX Mediated Tandem Reaction... Synthesis of Diversely Substituted Quinazolines and 3,4-Dihydroquinazolines. Synthesis.[1][3][4][5][6][7][8][9] Link
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BenchChem. 7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Structure and Applications.Link
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Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.[10] (Contextual grounding for quinazolinone natural products).
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